2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

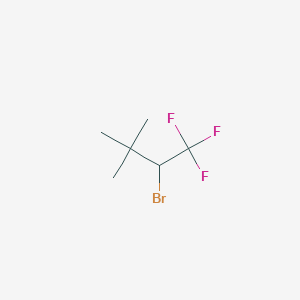

2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane is a chemical compound with the molecular formula C6H10BrF3. It is characterized by the presence of a bromine atom, three fluorine atoms, and a butane backbone with two methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane typically involves the bromination of 1,1,1-trifluoro-3,3-dimethylbutane. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually conducted at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .

化学反応の分析

Types of Reactions

2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.

Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).

Elimination Reactions: Often conducted in the presence of strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).

Oxidation and Reduction: These reactions may require specialized reagents like potassium permanganate (KMnO4) for oxidation or lithium aluminum hydride (LiAlH4) for reduction.

Major Products Formed

Substitution Reactions: Products include 2-hydroxy-1,1,1-trifluoro-3,3-dimethylbutane, 2-cyano-1,1,1-trifluoro-3,3-dimethylbutane, and various amine derivatives.

Elimination Reactions: Products include alkenes and alkynes with trifluoromethyl groups.

Oxidation and Reduction: Products depend on the specific reagents and conditions used.

科学的研究の応用

作用機序

The mechanism of action of 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane involves its reactivity due to the presence of the bromine and trifluoromethyl groups. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The trifluoromethyl groups increase the compound’s electron-withdrawing ability, influencing its reactivity and stability in various chemical environments .

類似化合物との比較

Similar Compounds

2-Bromo-1,1,1-trifluoroethane: Similar in structure but lacks the additional methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.

3-Bromo-1,1,1-trifluoro-2-propanone: Contains a carbonyl group, which significantly alters its reactivity and applications compared to 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane.

Uniqueness

This compound is unique due to its combination of bromine and trifluoromethyl groups on a butane backbone with two methyl groups. This structure provides a balance of reactivity and stability, making it a versatile compound for various chemical reactions and applications .

生物活性

2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane (CAS Number: 2230802-44-3) is a halogenated organic compound that has gained attention due to its potential applications in various fields, including organic synthesis and as a refrigerant. Understanding its biological activity is essential for assessing its safety and efficacy in these applications.

This compound is characterized by the presence of bromine and trifluoromethyl groups, which can influence its reactivity and biological interactions. Its molecular structure is depicted as follows:

- Molecular Formula : C5H7BrF3

- Molecular Weight : 201.01 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its toxicity and potential effects on human health. The following sections summarize key findings from various studies.

Toxicity and Safety Data

A comprehensive report on refrigerants provides insights into the acute toxicity of halogenated compounds, including this compound. Key findings include:

- Acute Toxicity : The compound exhibits a moderate level of acute toxicity with potential effects on the central nervous system (CNS) and cardiac sensitization.

- Recommended Concentration Limits : The recommended exposure limits for similar compounds suggest that caution should be exercised in environments where exposure may occur .

| Parameter | Value |

|---|---|

| Acute Toxicity (rat LD50) | Not specifically listed |

| CNS Effects | Possible |

| Cardiac Sensitization | Yes |

Case Studies

A case study highlighted the use of this compound in organic synthesis. Researchers found that its unique structure allows for specific functionalization reactions that can be advantageous in creating more complex molecules .

The mechanisms by which this compound exerts its biological effects are not fully understood but are hypothesized to involve:

- Reactivity with Biological Molecules : The bromine atom may participate in nucleophilic substitution reactions with biological macromolecules.

- Halogenated Compound Effects : As with other halogenated compounds, it may interfere with normal cellular processes through mechanisms such as oxidative stress or disruption of membrane integrity.

Environmental Impact

The environmental implications of using halogenated compounds like this compound are also a concern. Studies indicate that such compounds can contribute to ozone depletion and have long-term ecological effects .

特性

IUPAC Name |

2-bromo-1,1,1-trifluoro-3,3-dimethylbutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrF3/c1-5(2,3)4(7)6(8,9)10/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQMZUHHENREPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。